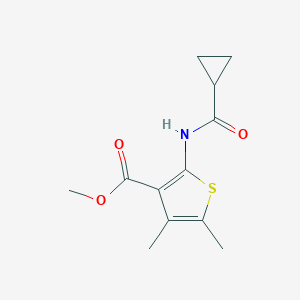
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate, also known as CPCT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPCT belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been shown to inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has also been shown to increase the activity of antioxidant enzymes such as SOD and CAT, which protect cells from oxidative stress. In addition, Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been found to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is also stable under physiological conditions and can be easily stored for long periods. However, Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate can also exhibit non-specific binding to proteins, which can affect its biological activity.
Direcciones Futuras
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has significant potential for future research. One area of future research could be the development of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate analogs with improved pharmacokinetic properties. Another area of future research could be the investigation of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate's potential in the treatment of neurodegenerative diseases. Furthermore, the mechanism of action of Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate could be further elucidated to identify new targets for drug development. Overall, Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate is a promising compound with significant potential for future research in the field of medicinal chemistry.
Métodos De Síntesis
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopropanecarboxylic acid with thionyl chloride to produce cyclopropanecarbonyl chloride. This intermediate is then reacted with 2-amino-4,5-dimethylthiophene-3-carboxylic acid to produce Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate. The final product can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
methyl 2-(cyclopropanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-6-7(2)17-11(9(6)12(15)16-3)13-10(14)8-4-5-8/h8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKQQMJPRHXTME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclopropanecarboxamido)-4,5-dimethylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B494565.png)
![N-{6-tert-butyl-3-[(2-methoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B494566.png)
![ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-[(2-methylbenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494567.png)
![ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-[(phenylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494569.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B494570.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-3-[(2,4-dimethoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494571.png)
![ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(3-pyridinylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494574.png)
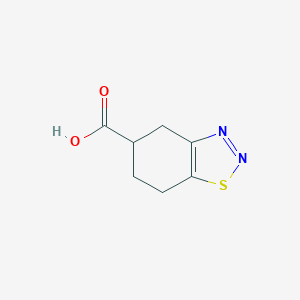
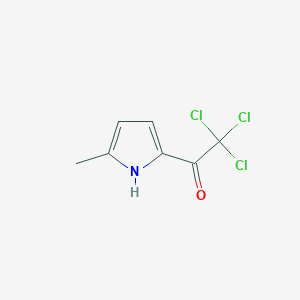
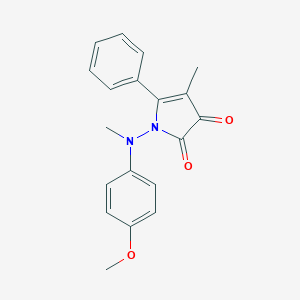
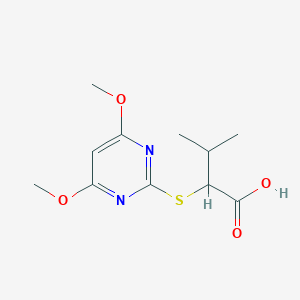
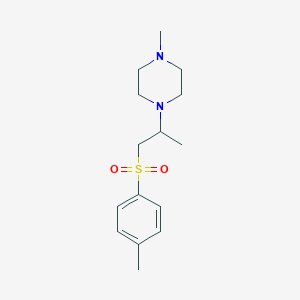
![N-{4-[(2-phenylquinazolin-4-yl)amino]phenyl}acetamide](/img/structure/B494583.png)
![2-Phenylimidazo[1,2-a]pyridin-8-yl dimethylcarbamate](/img/structure/B494584.png)